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Compound of Interest

Compound Name: Pantoprazole impurity I

CAS No.: 812664-93-0

Cat. No.: B3285783

Get Quote

Executive Summary
Pantoprazole Impurity I, widely designated in industrial pharmacopoeial contexts and vendor

catalogs as Impurity 1, is a chlorinated structural analogue of the proton pump inhibitor

Pantoprazole. Chemically identified as 2-[[chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-5-

(difluoromethoxy)-1H-benzimidazole, this impurity represents a critical quality attribute due to

its structural similarity to the active pharmaceutical ingredient (API) and potential for altered

physicochemical properties.

This guide provides a definitive technical analysis of Impurity I, resolving nomenclature

ambiguities between "Impurity I" (Roman numeral/Letter) and "Impurity 1" (Arabic numeral),

and detailing its formation, detection, and control.

Part 1: Chemical Identity & Structure
The designation "Impurity I" in the context of Pantoprazole most frequently refers to the

monochlorinated derivative where a hydrogen atom on the methylene bridge connecting the

benzimidazole and pyridine rings is substituted by chlorine.
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Nomenclature and Identifiers[1][2][3][4][5][6]
Parameter Technical Detail

Common Name Pantoprazole Impurity I (or Impurity 1)

Chemical Name 2-Chloro Pantoprazole

IUPAC Name

2-[[Chloro(3,4-dimethoxypyridin-2-

yl)methyl]sulfinyl]-5-(difluoromethoxy)-1H-

benzimidazole

CAS Registry Number 812664-93-0

Molecular Formula C₁₆H₁₄ClF₂N₃O₄S

Molecular Weight 417.81 g/mol

SMILES
COC1=C(C(=NC=C1)C(S(=O)C2=NC3=C(N2)C

=C(C=C3)OC(F)F)Cl)OC

Structural Analysis
The impurity retains the core benzimidazole and pyridine pharmacophores of Pantoprazole but

introduces a chlorine atom at the chiral center (the methylene bridge carbon). This modification

significantly alters the electron density around the sulfinyl group and increases the lipophilicity

of the molecule compared to the parent drug.

Key Structural Feature: The -CH₂- bridge in Pantoprazole becomes a -CH(Cl)- bridge in

Impurity I.

Part 2: Formation Mechanism & Pathway
The formation of Impurity I is typically process-related, arising from side reactions during the

final oxidation step or through interaction with residual halogenated reagents.

Mechanism of Formation
Direct Chlorination: If thionyl chloride (
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) or other chlorinating agents are used in the synthesis of the intermediate (2-chloromethyl-
3,4-dimethoxypyridine), residual traces can react with the active methylene bridge of the
coupled product.

Oxidative Substitution: During the oxidation of Pantoprazole Sulfide to Pantoprazole

(Sulfoxide), the presence of chloride ions under oxidative stress can lead to radical

substitution at the benzylic position (the methylene bridge).

Visualization: Formation Pathway
The following diagram illustrates the structural relationship and potential formation point relative

to the API.
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Caption: Logical pathway showing the divergence of Impurity I formation from the standard

Pantoprazole synthesis route.

Part 3: Analytical Characterization
Detecting and separating Impurity I requires specific HPLC conditions due to its structural

similarity to the API.

Physicochemical Properties[4][6][12]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b3285783/docs?utm_src=pdf-body-img#technical-guide-pantoprazole-impurity-i-chlorinated-impurity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3285783?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acidity (pKa): The introduction of the electron-withdrawing chlorine atom lowers the pKa of

the benzimidazole nitrogen compared to Pantoprazole (pKa ~3.9 and 8.7).

Solubility: Reduced water solubility due to the chloro-substitution; higher solubility in organic

solvents (acetonitrile, methanol).

HPLC & LC-MS Profile
Researchers should utilize the following parameters for identification. Note that "Impurity 1"

often elutes after Pantoprazole in Reverse Phase (RP) systems due to increased

hydrophobicity.

Technique Observation Diagnostic Signal

HPLC (UV)
Distinct peak, often RRT > 1.0

(relative to API)

UV Max similar to

Pantoprazole (~290 nm)

LC-MS (ESI+) Mass Shift +34 Da
m/z 418.0 (³⁵Cl) and 420.0

(³⁷Cl) in 3:1 ratio

Fragmentation
Loss of Cl or chloromethyl

moiety

Characteristic fragment ions at

m/z 200 (benzimidazole

moiety)

Experimental Protocol: Detection Strategy
To confirm the presence of Impurity I in a bulk sample:

Sample Prep: Dissolve 20 mg of Pantoprazole API in 50 mL of Diluent (Water:Acetonitrile

60:40).

Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB, 150 x 4.6 mm, 5 µm).

Mobile Phase: Gradient elution using Ammonium Acetate buffer (pH 4.5) and Acetonitrile.[1]

Detection: Monitor at 290 nm.

Validation: Verify the peak at RRT ~1.2-1.4 (system dependent) matches the mass spectrum

of m/z 418.
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Part 4: Regulatory & Toxicological Context
While official pharmacopoeial monographs (Ph.[2] Eur., USP) typically list impurities A through

F, Impurity I is a critical "non-pharmacopoeial" or "process-specific" impurity that must be

controlled under ICH Q3A/B guidelines.

Genotoxicity Alert: The presence of a halogenated benzylic center raises structural alerts for

potential genotoxicity (alkylating capability). It must be evaluated (e.g., Ames test) or

controlled to < TTC (Threshold of Toxicological Concern) levels if not proven safe.

Limit: Typically controlled at NMT (Not More Than) 0.15% unless qualified higher.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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